Ethyl 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate
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Overview
Description
Ethyl 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound with the molecular formula C12H14N2O2 and a molecular weight of 218.26 g/mol . This compound is part of the imidazo[1,2-a]pyridine family, which is known for its diverse applications in medicinal chemistry and organic synthesis .
Mechanism of Action
Mode of Action
Compounds with similar structures have been known to interact with various biological targets .
Biochemical Pathways
Imidazo[1,2-a]pyridines, a class of compounds to which ethyl 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate belongs, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,8-dimethylimidazo[1,2-a]pyridine with ethyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ethyl ester group, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium ethoxide in ethanol for ester exchange reactions.
Major Products
The major products formed from these reactions include carboxylic acids, reduced imidazo[1,2-a]pyridine derivatives, and various ester derivatives .
Scientific Research Applications
Ethyl 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: A parent compound with a similar structure but without the ethyl ester group.
2,8-Dimethylimidazo[1,2-a]pyridine: Lacks the carboxylate ester group, making it less reactive in certain chemical reactions.
Uniqueness
Ethyl 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogues .
Properties
IUPAC Name |
ethyl 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-4-16-12(15)10-9(3)13-11-8(2)6-5-7-14(10)11/h5-7H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LALYREKEVNEKCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C=CC=C2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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